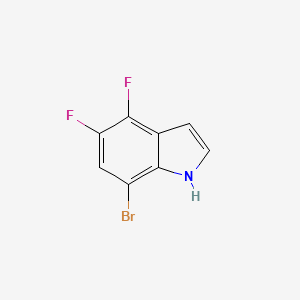![molecular formula C15H13ClF2N6O B1322176 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine CAS No. 475111-38-7](/img/structure/B1322176.png)
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Übersicht
Beschreibung
The compound “4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine” has a CAS Number of 475111-38-7 and a molecular weight of 366.76 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The IUPAC name of this compound is 1-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole . The InChI code is 1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine and its derivatives have been explored for their potential in antitumor applications. Research by Tomorowicz et al. (2020) synthesized a series of related compounds and evaluated their cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. The most active compounds showed significant cytotoxic activity and selectivity, indicating potential as antitumor agents (Tomorowicz et al., 2020).
Synthesis and Stereochemistry
Research on the synthesis and stereochemistry of related compounds, such as 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane, provides foundational knowledge for the development of more complex molecules. Katritzky et al. (1994) explored such syntheses, contributing to the broader understanding of the chemical characteristics and potential applications of these compounds (Katritzky et al., 1994).
Phosphatidylinositol 3-Kinase Inhibitors
A range of 4-substituted derivatives of 2-(difluoromethyl)-1-[4,6-di-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) were prepared as part of a study to find more soluble analogs with potential as phosphatidylinositol 3-kinase inhibitors. Rewcastle et al. (2013) identified potent derivatives with good aqueous solubility, contributing to research in this area (Rewcastle et al., 2013).
Electrochemical and Thermodynamic Studies
Yadav et al. (2016) conducted electrochemical and thermodynamic studies on synthesized benzimidazole derivatives, including those related to the compound . Such studies are crucial for understanding the corrosion inhibition properties of these compounds, which can have practical applications in various industrial settings (Yadav et al., 2016).
Antimicrobial and Antifungal Activity
Sharma et al. (2017) explored the antimicrobial and antifungal activities of pyrazole-containing s-triazine derivatives, which are structurally related to the compound . This research contributes to the potential therapeutic applications of these compounds in treating microbial infections (Sharma et al., 2017).
Preparation and Applications as Anti-Cancer Agents
Shareef etal. (2021) aimed to synthesize a novel precursor for imidazo[5,4-f]benzimidazole(imino)quinone, targeting the over-expression of the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors. The study involved incorporating an electron-withdrawing group and reducing the substituted ring size, hypothesized to increase binding affinity to NQO1. This research opens avenues for potential anti-cancer applications (Shareef & Shareef, 2021).
N-Heterocyclic Carbene Complexes
Hasson (2018) worked on the synthesis of N, N'-imidazolium salts as precursors of N-heterocyclic carbene ligands, which involved reactions with triazine derivatives bearing morpholine substituent. Such complexes have potential applications in the field of chemistry, particularly in the synthesis of transition metal complexes (Hasson, 2018).
Antimycobacterial Activity
Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimicrobial activity. This research contributes to the understanding of how structural modifications can enhance antimicrobial properties, with potential applications in the treatment of microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-[4-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQZNMCGFMDKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621890 | |
| Record name | 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine | |
CAS RN |
475111-38-7 | |
| Record name | 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



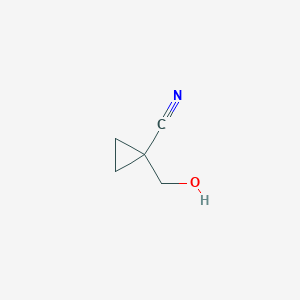


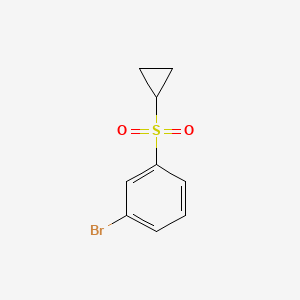
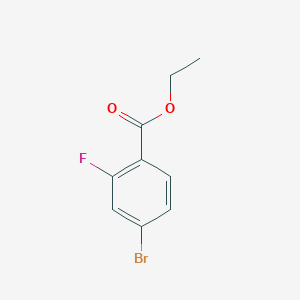
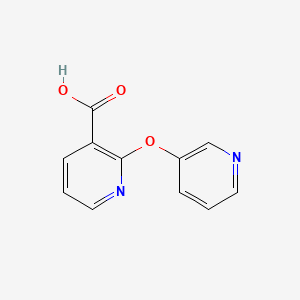
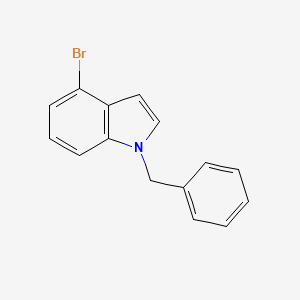
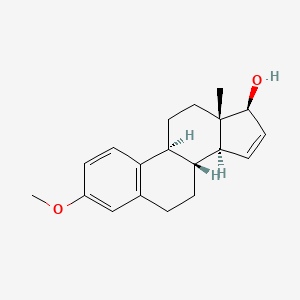
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)

